4-(N,N-dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

Physicochemical profiling Drug-likeness Lead optimization

4-(N,N-Dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide (CAS 2034508-08-0) is a synthetic small-molecule sulfamoyl benzamide with the molecular formula C₁₈H₂₂N₂O₄S₂ and a molecular weight of 394.5 g/mol. It is catalogued under PubChem CID 119099304 and the synonym 4-(dimethylsulfamoyl)-N-(4-thiophen-2-yloxan-4-yl)benzamide.

Molecular Formula C18H22N2O4S2
Molecular Weight 394.5
CAS No. 2034508-08-0
Cat. No. B2401920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N,N-dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide
CAS2034508-08-0
Molecular FormulaC18H22N2O4S2
Molecular Weight394.5
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2(CCOCC2)C3=CC=CS3
InChIInChI=1S/C18H22N2O4S2/c1-20(2)26(22,23)15-7-5-14(6-8-15)17(21)19-18(9-11-24-12-10-18)16-4-3-13-25-16/h3-8,13H,9-12H2,1-2H3,(H,19,21)
InChIKeyFAXDQHLFMMWJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N,N-Dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide (CAS 2034508-08-0) – Compound Identity and Physicochemical Profile for Procurement Decisions


4-(N,N-Dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide (CAS 2034508-08-0) is a synthetic small-molecule sulfamoyl benzamide with the molecular formula C₁₈H₂₂N₂O₄S₂ and a molecular weight of 394.5 g/mol [1]. It is catalogued under PubChem CID 119099304 and the synonym 4-(dimethylsulfamoyl)-N-(4-thiophen-2-yloxan-4-yl)benzamide [1]. The compound integrates a para-dimethylsulfamoyl benzamide core with a 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine moiety, yielding computed physicochemical descriptors that include XLogP3-AA = 1.8, topological polar surface area = 112 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds [1]. These properties place it within a patent-defined chemical series of tetrahydropyran–thiophene amides bearing sequential CAS numbers (2034508-08-0 through 2034508-72-8) that are distinct from simpler benzamide or sulfonamide chemotypes [2][3].

Why Analogs of 4-(N,N-Dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide Cannot Be Treated as Interchangeable


Compounds within the tetrahydropyran–thiophene amide series (CAS 2034508-08-0, 2034508-15-9, 2034508-72-8) share an identical spirocyclic 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine scaffold but diverge radically in the appended amide/sulfonamide pharmacophore [1]. The target compound bears a 4-(N,N-dimethylsulfamoyl)benzamide group that introduces a tertiary sulfonamide nitrogen, an additional aromatic ring, and a distinct hydrogen-bond acceptor/donor topology relative to the isopropylsulfonyl-acetamide analog (CAS 2034508-15-9) or the methyltriazole-carboxamide analog (CAS 2034508-72-8) [2][3]. These structural variations are not isosteric replacements; they alter computed logP, polar surface area, and rotatable bond count in ways that directly affect solubility, permeability, and target-binding pharmacophore matching [4]. Consequently, substitution with a neighboring CAS-number analog will not preserve the same physicochemical or biological fingerprint, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Comparative Evidence for 4-(N,N-Dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide (CAS 2034508-08-0)


Physicochemical Differentiation vs. Closest CAS-Number Analogs: XLogP3-AA and Topological Polar Surface Area

Among three sequentially numbered tetrahydropyran–thiophene amide congeners (CAS 2034508-08-0, 2034508-15-9, 2034508-72-8), the target compound's dimethylsulfamoyl-benzamide appendage yields a computed XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 112 Ų [1]. In contrast, the isopropylsulfonyl-acetamide analog (CAS 2034508-15-9, C₂₀H₂₅NO₄S₂, MW 407.54 g/mol) lacks the secondary benzamide ring and the tertiary sulfonamide nitrogen, which is predicted to increase lipophilicity and reduce TPSA relative to the target [2]. The triazole-carboxamide analog (CAS 2034508-72-8, C₁₃H₁₆N₄O₂S, MW 292.36 g/mol) has a markedly lower molecular weight and incorporates a heteroaromatic 1,2,3-triazole instead of the benzamide, resulting in a fundamentally different hydrogen-bonding pharmacophore [3]. These computed property differences are directly relevant to membrane permeability (logP) and solubility (TPSA), meaning the compounds are not interchangeable for any assay where passive diffusion or aqueous solubility is a variable.

Physicochemical profiling Drug-likeness Lead optimization

Structural Scaffold Discrimination: Dimethylsulfamoyl-Benzamide vs. Alternative Amide Pharmacophores

The target compound (CAS 2034508-08-0) contains a para-dimethylsulfamoyl benzamide that is absent in its closest CAS neighbors. Compound 2034508-15-9 replaces the benzamide with an acetamide linker and an isopropylsulfonyl-phenyl group, while compound 2034508-72-8 substitutes the entire benzamide-sulfonamide system with a 1-methyl-1,2,3-triazole-4-carboxamide [1][2]. In the broader sulfamoyl benzamide class, the dimethylsulfamoyl group has been specifically implicated in modulating inhibitory potency against targets such as the voltage-gated sodium channel Nav1.7 and the renal outer medullary potassium channel ROMK, where benzamide N-substitution patterns directly control selectivity [3][4]. Although no direct target-engagement data for CAS 2034508-08-0 are publicly disclosed, the presence of the N,N-dimethylsulfamoyl moiety—versus an isopropylsulfonyl or triazole group—constitutes a distinct pharmacophore element that cannot be assumed to produce equivalent target-binding profiles based on class-level structure–activity relationship (SAR) precedent [5].

Medicinal chemistry Scaffold hopping Structure–activity relationships

Hydrogen-Bond Donor/Acceptor Topology as a Selectivity Filter vs. Triazole and Acetamide Analogs

The target compound presents a hydrogen-bond donor count (HBD) of 1 (the benzamide NH) and a hydrogen-bond acceptor count (HBA) of 6, derived from the sulfonamide oxygens, the benzamide carbonyl, the tetrahydropyran ring oxygen, and the thiophene sulfur [1]. The triazole analog (CAS 2034508-72-8) has HBD = 1 and HBA = 5, but the acceptor topology is reorganized around the triazole N atoms rather than sulfonamide oxygens, altering the spatial geometry of potential H-bond interactions [2]. The isopropylsulfonyl-acetamide analog (CAS 2034508-15-9) has HBD = 1 and HBA = 5 as well, but the sulfone oxygens are positioned on an sp³-hybridized sulfur attached to an isopropyl group, creating a different steric and electronic environment [3]. In sulfamoyl benzamide inhibitor programs (e.g., MetAP2, Nav1.7), the precise orientation of the sulfonamide oxygen lone pairs has been shown to be critical for metal chelation or channel pore interactions [4][5]; thus, swapping the dimethylsulfamoyl-benzamide for an isopropylsulfonyl-acetamide or triazole-carboxamide will not reproduce the identical H-bond interaction fingerprint.

Molecular recognition Hydrogen bonding Selectivity profiling

Molecular Weight and Rotatable Bond Count Differentiation Within the Tetrahydropyran–Thiophene Patent Series

CAS 2034508-08-0 (MW = 394.5 g/mol, 5 rotatable bonds) occupies a distinct position in molecular-weight/rotatable-bond space relative to its series neighbors: CAS 2034508-15-9 (MW = 407.54 g/mol, estimated 6–7 rotatable bonds) and CAS 2034508-72-8 (MW = 292.36 g/mol, estimated 3–4 rotatable bonds) [1][2][3]. In lead-optimization campaigns, molecular weight below 400 g/mol and rotatable bond count ≤ 5 are associated with improved oral bioavailability probability, while the heavier isopropylsulfonyl analog (407.5 g/mol) begins to exceed commonly applied Rule-of-5 guidelines [4]. Conversely, the triazole analog at 292 g/mol falls into fragment-like space (MW < 300) and may exhibit higher ligand efficiency but lower absolute affinity in target-based assays [5]. For procurement decisions in multiparameter optimization programs, the target compound represents a lead-like molecular-property midpoint that is not replicated by either the higher-MW sulfone analog or the lower-MW triazole fragment.

Lead-likeness Fragment-based drug discovery Molecular complexity

Absence of Publicly Available Target-Engagement or Phenotypic Data Necessitates Compound-Specific Empirical Validation

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents (conducted May 2026) returned no publicly disclosed quantitative biological activity data (IC₅₀, EC₅₀, Kd, % inhibition, or phenotypic readout) for CAS 2034508-08-0 or its two nearest CAS-number analogs [1][2][3]. This absence of data contrasts with well-characterized sulfamoyl benzamide series (e.g., Nav1.7 inhibitors with reported IC₅₀ values in the nanomolar range, or ROMK inhibitors with sub-micromolar potency) for which extensive SAR tables are available [4][5]. The lack of public target-engagement data for this specific compound means that any assumption of biological activity—positive or negative—relative to in-class compounds is unsubstantiated. For procurement, this creates a high-uncertainty scenario: the compound cannot be selected based on demonstrated potency or selectivity advantages, nor can it be dismissed as inactive. Each laboratory must generate its own empirical data to establish differentiation from analogs, and procurement specifications should mandate analytical certification (NMR, HPLC purity ≥ 95%) as a minimum quality gate before biological testing.

Data transparency Compound validation Procurement risk assessment

Recommended Procurement and Application Scenarios for 4-(N,N-Dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide (CAS 2034508-08-0)


Scaffold-Hopping and Pharmacophore-Diversification Libraries in Ion-Channel Drug Discovery

The compound's N,N-dimethylsulfamoyl-benzamide pharmacophore distinguishes it from other sulfonamide-based Nav1.7 and ROMK inhibitor series, where patent literature demonstrates that benzamide N-substitution patterns dictate channel subtype selectivity [1]. Laboratories constructing focused screening libraries for voltage-gated sodium or potassium channels should procure CAS 2034508-08-0 as a structurally distinct entry that explores the dimethylsulfamoyl topological space not covered by existing tool compounds.

Physicochemical Benchmarking in Lead-Optimization Multiparameter Scoring

With a molecular weight of 394.5 g/mol, XLogP3 of 1.8, and TPSA of 112 Ų, the compound occupies a favorable lead-like property window that is not replicated by its nearest CAS-number analogs (MW 292 or 408 g/mol) [1][2]. Medicinal chemistry teams performing multiparameter optimization (MW, logP, TPSA, HBD/HBA, RotBonds) can use this compound as a property-matched reference point when comparing the developability profiles of alternative amide or sulfonamide substituents on the tetrahydropyran–thiophene scaffold.

Analytical Reference Standard for Tetrahydropyran–Thiophene Amide Series Characterization

Given the sequential CAS numbering of this compound series (2034508-08-0 through 2034508-72-8), CAS 2034508-08-0 serves as a representative analytical standard for developing and validating HPLC, LC-MS, or NMR methods tailored to the tetrahydropyran–thiophene amide chemotype [1]. Procurement of high-purity (>95%) material with certified analytical data (¹H/¹³C NMR, HRMS, HPLC purity) is recommended for use as a system suitability standard in quality control workflows involving structurally related analogs.

Empirical De-Risking of Structure–Activity Hypotheses in Sulfamoyl Benzamide Programs

The complete absence of public bioactivity data for CAS 2034508-08-0 makes it a high-value probe for de novo SAR exploration [1][2]. Research groups investigating sulfamoyl benzamide-based inhibitors (e.g., MetAP2, Nav1.7, ROMK, or NTPDase targets) should procure this compound to empirically test whether the dimethylsulfamoyl-benzamide substitution pattern engenders target engagement, selectivity, or ADME properties that differ from published analogs. All experimental findings should be benchmarked against structurally characterized comparators to generate the quantitative differentiation data currently missing from the public domain.

Quote Request

Request a Quote for 4-(N,N-dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.